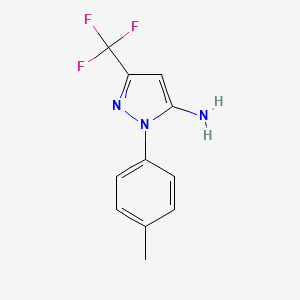

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-2-4-8(5-3-7)17-10(15)6-9(16-17)11(12,13)14/h2-6H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOHYQYYOOIJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the p-tolyl and trifluoromethyl groups. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by electrophilic substitution reactions to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, catalysts, and solvents to maximize yield and purity.

Chemical Reactions Analysis

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Bulkier Substituents : Replacing -CF₃ with -C(CH₃)₃ (tert-butyl) increases molecular weight but reduces electronegativity, which may impact solubility and target interactions .

- Poly-substituted Aryl Groups : The 3,4,5-trimethoxyphenyl derivative () demonstrates how additional methoxy groups enhance steric bulk, a feature correlated with anticancer activity in some scaffolds .

Regioisomerism and Activity Switches

Regioisomeric changes in pyrazole derivatives can drastically alter biological activity. For example:

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine : Inhibits p38α MAP kinase (IC₅₀ ~ nM range) .

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine : Loses p38α activity but inhibits cancer-related kinases (Src, B-Raf) .

This highlights the sensitivity of pyrazole-based compounds to substituent positioning, where even minor regioisomeric changes can redirect selectivity toward entirely different therapeutic targets.

Trifluoromethyl vs. Other Functional Groups

The trifluoromethyl group’s strong electron-withdrawing nature and hydrophobic character make it advantageous for optimizing drug-like properties compared to cyano or thiocyanate groups.

Biological Activity

1-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, with CAS number 1188909-74-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules.

- Molecular Formula : C11H10F3N3

- Molecular Weight : 241.21 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Not specified

- Flash Point : Not specified

Biological Activity

The biological activity of 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

Anticancer Activity

In terms of anticancer properties, derivatives of pyrazoles have been evaluated for their ability to inhibit cancer cell proliferation. One study highlighted that certain pyrazole compounds could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, with IC50 values ranging from 0.08 to 12.07 mM . The specific mechanism involves binding to the colchicine site on tubulin, which is crucial for cancer cell division.

Case Studies and Research Findings

Several studies have documented the biological effects of pyrazole derivatives:

- Antibacterial Activity :

- Anticancer Studies :

- Anti-inflammatory Properties :

Data Table: Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | IC50 Value | Target |

|---|---|---|---|

| 1-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | Antimicrobial | Sub-micromolar | MSSA, MRSA |

| Pyrazole Derivative A | Anticancer | 0.08 mM | Tubulin (colchicine site) |

| Pyrazole Derivative B | Anti-inflammatory | <10 mM | TNF-alpha production |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization of thiourea analogues or hydrazide precursors. For example, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through sequential steps: cyclization (using POCl₃), formylation, oxidation, and acylation. Key intermediates are characterized via IR, -NMR, -NMR, and X-ray crystallography to confirm regiochemistry and purity .

- Critical Step : Acylation with trifluoroacetic anhydride introduces the trifluoromethyl group, requiring anhydrous conditions to avoid hydrolysis .

Q. How is the purity and structural identity of the compound validated in academic settings?

- Analytical Tools : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies trifluoromethyl group integration. X-ray crystallography resolves ambiguities in regiochemistry (e.g., distinguishing 1H-pyrazole vs. 2H-pyrazole tautomers) .

- Common Pitfalls : Impurities from incomplete cyclization are detected via HPLC with UV/Vis detection (λ = 254 nm). Residual solvents (e.g., THF, DMF) are quantified using GC-MS .

Q. What are the primary reactivity trends of the pyrazole-5-amine core in this compound?

- Nucleophilic Sites : The 5-amine group undergoes acylation, sulfonation, or coupling with aryl halides. The trifluoromethyl group is electron-withdrawing, reducing electrophilicity at the pyrazole C4 position.

- Example Reaction : Condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) forms α,β-unsaturated ketones via Knoevenagel-like mechanisms, confirmed by -NMR shifts at δ 7.2–7.8 ppm .

Advanced Research Questions

Q. How can low yields in Buchwald–Hartwig coupling reactions involving this compound be mitigated?

- Optimization Strategies : Use Pd(OAc)₂/XPhos catalytic systems with Cs₂CO₃ as a base in toluene at 110°C. Additives like LiCl (10 mol%) improve catalyst turnover by stabilizing palladium intermediates. Yields increase from 45% to >75% when excluding moisture .

- Data Contradiction : Some studies report poor coupling with electron-deficient aryl halides due to competitive dehalogenation. Switching to SPhos ligand or microwave-assisted conditions (120°C, 30 min) resolves this .

Q. How does tautomerism in the pyrazole ring affect crystallographic data interpretation?

- Tautomeric Forms : The 1H-pyrazole tautomer dominates in the solid state, as confirmed by X-ray studies showing N–H···N hydrogen bonds (2.8–3.0 Å). However, in solution, -NMR may show dynamic exchange between 1H and 2H forms, requiring low-temperature (−40°C) NMR to freeze tautomers .

- Resolution : Use Hirshfeld surface analysis to distinguish tautomers. For example, the 1H form exhibits shorter C–N bonds (1.33 Å vs. 1.37 Å in 2H) due to conjugation with the trifluoromethyl group .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- DFT Protocols : B3LYP/6-311G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (e.g., ΔE = 4.1 eV for the title compound). Mulliken charges reveal the 5-amine nitrogen as the most nucleophilic site (−0.42 e), while the trifluoromethyl group withdraws electron density (C3 charge: +0.18 e) .

- Application : Electrostatic potential maps predict regioselectivity in electrophilic substitutions, aligning with experimental nitration at the para-tolyl group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.